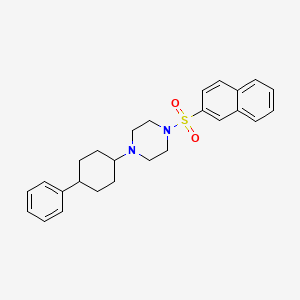

1-(2-naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylsulfonyl-4-(4-phenylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O2S/c29-31(30,26-15-12-22-8-4-5-9-24(22)20-26)28-18-16-27(17-19-28)25-13-10-23(11-14-25)21-6-2-1-3-7-21/h1-9,12,15,20,23,25H,10-11,13-14,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSZMGFUGNXOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 434.6 g/mol. This compound has garnered interest due to its structural characteristics, which may influence its biological activity, particularly in analgesic and neuropharmacological contexts.

- IUPAC Name : 1-naphthalen-2-ylsulfonyl-4-(4-phenylcyclohexyl)piperazine

- Molecular Weight : 434.6 g/mol

- Purity : Typically around 95%

- Complexity Rating : 668

- InChI : InChI=1S/C26H30N2O2S/c29-31(30,26-15-12-22-8-4-5-9-24(22)20-26)28-18-16-27(17-19-28)25-13-10-23(11-14-25)21-6-2-1-3-7-21/h1-9,12,15,20,23,25H,10-11,13-14,16-19H2

Analgesic Properties

Research has indicated that piperazine derivatives exhibit a range of biological activities, including significant analgesic effects. A study focusing on similar piperazine compounds demonstrated that modifications in the phenyl groups could enhance analgesic activity. Specifically, derivatives with hydroxyl groups showed increased potency compared to standard analgesics like morphine .

Case Study: Analgesic Activity Assessment

In experimental models, the analgesic activity of various piperazine derivatives was assessed using the D'Amour-Smith method. The most potent compounds in this series exhibited activities that were 23 to 56 times greater than their parent structures . This suggests that this compound may also possess enhanced analgesic properties due to its unique substituents.

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, particularly in relation to their interaction with neurotransmitter systems. The structural configuration of this compound may influence its affinity for serotonin and dopamine receptors.

Research Findings

A study on related compounds indicated that certain piperazine derivatives could act as antagonists or agonists at specific receptor sites, potentially leading to therapeutic applications in treating mood disorders and anxiety .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various piperazine derivatives:

| Compound Name | Analgesic Activity (Relative Potency) | Neurotransmitter Interaction |

|---|---|---|

| 1-(2-Naphthylsulfonyl)-4-(4-phenycyclohexyl)piperazine | TBD | Potential serotonin/dopamine modulation |

| 1-cycloalkyl derivatives | 23–56 times more than morphine | Varies by substituent |

| N-(1,2-diphenylethyl)piperazine | Comparable to morphine | Agonist/antagonist effects |

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(2-Naphthylsulfonyl)piperazine

- Structure : Substitutes the 4-phenylcyclohexyl group with a 2-methoxyphenyl ring.

- Properties : Molecular weight = 382.48 g/mol; improved solubility due to the methoxy group but reduced conformational rigidity compared to the cyclohexyl-containing analogue .

- Activity: No direct cytotoxicity data, but methoxy-substituted piperazines often show serotonin receptor modulation .

1-(2-Naphthylsulfonyl)-4-[4-Nitro-3-(Piperidin-1-yl)Phenyl]piperazine

trans-4-[4-(Methoxyphenyl)Cyclohexyl]-1-(2-Pyridinyl)Piperazine

- Structure : Replaces the naphthylsulfonyl group with a pyridinyl ring and introduces a methoxyphenylcyclohexyl group.

- Properties : Demonstrated 5-HT₁A receptor affinity (Kᵢ = 0.028 nM) due to the cyclohexyl group’s rigid conformation .

- Activity : High selectivity for 5-HT₁A over D₂ and α₁ receptors, suggesting utility in neurological disorders .

Table 1: Cytotoxicity and Receptor Affinity of Selected Piperazine Derivatives

Key Insights:

Cytotoxicity: Chlorobenzhydryl-piperazine derivatives (e.g., compounds 5a–g) show broad-spectrum cytotoxicity (IC₅₀ = 10–50 μM) against liver, breast, and colon cancer cell lines .

Neurological Targets: The phenylcyclohexyl group in the target compound is structurally analogous to trans-4-[4-(methoxyphenyl)cyclohexyl]piperazines, which exhibit nanomolar affinity for 5-HT₁A receptors . This suggests the target compound could be optimized for serotonin receptor modulation.

Enzyme Inhibition : Sulfonyl-piperazine derivatives (e.g., compound 8 in ) inhibit BACE1 (IC₅₀ = 19.66 mM), though the target compound’s larger naphthyl group may hinder binding compared to smaller indole-based analogues .

Table 2: Physicochemical Properties

*LogP estimated using fragment-based methods.

Key Insights:

Synthetic Accessibility : The target compound likely requires multi-step synthesis, starting with nucleophilic substitution of piperazine with 2-naphthylsulfonyl chloride, followed by coupling to 4-phenylcyclohexyl groups via Buchwald-Hartwig amination or similar methods .

Solubility : The naphthylsulfonyl and phenylcyclohexyl groups reduce aqueous solubility compared to azide- or methoxy-containing analogues, necessitating formulation adjustments for in vivo studies .

Q & A

Q. What are the standard synthetic routes for 1-(2-naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between sulfonyl chlorides and piperazine derivatives. For example:

- Step 1 : React 2-naphthylsulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the monosubstituted intermediate .

- Step 2 : Introduce the 4-phenylcyclohexyl moiety via alkylation or coupling reactions, often requiring palladium catalysts for Suzuki-Miyaura cross-coupling if aromatic groups are involved .

- Optimization : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios are critical for yield improvement. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm sulfonyl/piperazine integration .

- X-ray Crystallography : Resolves stereochemistry of the 4-phenylcyclohexyl group and piperazine conformation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₇H₂₈N₂O₂S: MW 444.6 g/mol) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) assess target engagement .

Advanced Research Questions

Q. How can receptor interaction studies be designed to elucidate binding mechanisms?

- Radioligand binding assays : Use ³H-labeled ligands (e.g., 5-HT₁A) to measure Ki values. Competitive binding curves generated via nonlinear regression (GraphPad Prism) .

- Computational docking : Molecular dynamics simulations (AutoDock Vina) predict binding poses in receptor active sites (e.g., GPCRs) .

- Mutagenesis studies : Validate key residues (e.g., Tyr95 in 5-HT₂A) via site-directed mutagenesis and functional assays .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

- Systematic substitution : Modify sulfonyl or cyclohexyl groups (e.g., halogenation, alkyl chain variation) and compare bioactivity .

- Pharmacophore modeling : Identify essential moieties (e.g., sulfonyl group for hydrogen bonding) using Schrödinger Suite .

- Data correlation : Plot substituent hydrophobicity (logP) against IC₅₀ to optimize bioavailability .

Q. How can contradictory data in reported biological activities be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm enzyme inhibition (e.g., CDC25B) via fluorometric and colorimetric assays .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in lipophilic derivatives) .

Q. What molecular modeling approaches predict metabolic stability and toxicity?

- CYP450 metabolism : Use StarDrop’s DEREK software to predict oxidative hotspots (e.g., naphthyl ring oxidation) .

- ADMET profiling : Simulate intestinal absorption (Caco-2 models) and plasma protein binding in silico .

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

Q. What enzymatic inhibition mechanisms have been proposed for related piperazine derivatives?

- CDC25B phosphatase inhibition : Competitive binding at the catalytic cysteine residue (IC₅₀ ~0.5–2 µM) via sulfonyl group interactions .

- Kinase inhibition : ATP-binding site blockade in EGFR or BRAF kinases, confirmed via kinase profiling panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.